Molecular Weight and Lipophilicity: A 5.1% Increase vs. Direct Ether Analogs
The target compound has a molecular weight of 288.16 g/mol, which is 5.1% higher than that of its direct ether analog, 4-(4-Bromo-3-fluorophenoxy)piperidine (274.13 g/mol), due to the presence of a methylene (-CH₂-) spacer . This increase in molecular weight and an additional rotatable bond (2 vs. 1) directly impacts its lipophilicity, with a predicted LogP of 2.8 for the ether analog versus an expected higher value for the target compound, influencing blood-brain barrier penetration and solubility profiles in CNS drug discovery .
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 288.16 g/mol; LogP: Not available but predicted >2.8 |
| Comparator Or Baseline | 4-(4-Bromo-3-fluorophenoxy)piperidine (CAS 684249-71-6); MW: 274.13 g/mol; LogP: 2.719 (calculated) |
| Quantified Difference | MW increase: 14.03 g/mol (+5.1%); LogP: Predicted increase due to additional methylene unit |
| Conditions | Calculated physicochemical properties (LogP via XLOGP3) for comparator; target LogP inferred based on structural addition of -CH₂- |
Why This Matters
This 5.1% difference in molecular weight and the associated change in lipophilicity are critical for CNS penetration and off-target binding, making the target compound a distinct entity for lead optimization in neuroscience programs.
